3,6-dihydro-2H-[1,2'-bipyridine]-5'-carbonitrile
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Overview
Description
3,6-Dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile is a heterocyclic compound that features a bipyridine core with a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of bipyridine derivatives with nitrile-containing reagents can lead to the formation of the desired compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product .
Industrial Production Methods
Industrial production of 3,6-dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile typically involves scalable synthetic routes that ensure high efficiency and cost-effectiveness. Methods such as continuous flow synthesis and the use of automated reactors are employed to achieve large-scale production. These methods allow for precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3,6-Dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the development of advanced materials, such as catalysts and electronic components.
Mechanism of Action
The mechanism of action of 3,6-dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile involves its interaction with specific molecular targets. The bipyridine core can coordinate with metal ions, forming complexes that exhibit unique properties. These complexes can interact with biological molecules, influencing various pathways and processes. The nitrile group also plays a role in the compound’s reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand used in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with distinct properties.
3,4-Dihydro-2H-pyran: A related heterocyclic compound with different functional groups.
Uniqueness
3,6-Dihydro-2H-[1,2’-bipyridine]-5’-carbonitrile is unique due to its specific structural features, such as the combination of a bipyridine core and a nitrile group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
IUPAC Name |
6-(3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h1-2,4-5,9H,3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFVQMBYJWYWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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